1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid
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Overview
Description
BILD-733 is a small molecule drug initially developed by Boehringer Ingelheim International GmbH. It is a peptidomimetic inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis. BILD-733 was primarily investigated for its potential to treat infections caused by the herpes simplex virus .
Preparation Methods
The synthesis of BILD-733 involves the use of peptidomimetic chemistry, which mimics the structure of peptides to inhibit specific enzymes. The exact synthetic routes and reaction conditions for BILD-733 are proprietary and not publicly disclosed. general methods for synthesizing peptidomimetic inhibitors typically involve solid-phase peptide synthesis (SPPS) and solution-phase synthesis, followed by purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
BILD-733 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a peptidomimetic inhibitor, BILD-733 serves as a model compound for studying enzyme inhibition and drug design.
Biology: BILD-733 is used to investigate the role of ribonucleotide reductase in DNA synthesis and viral replication.
Medicine: BILD-733 was explored as a potential antiviral agent against herpes simplex virus infections.
Mechanism of Action
BILD-733 exerts its effects by inhibiting ribonucleotide reductase, an enzyme essential for converting ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. By mimicking the C-terminal amino acids of the ribonucleotide reductase R2 subunit, BILD-733 prevents the association of the R1 and R2 subunits, thereby inhibiting the enzyme’s activity. This inhibition disrupts DNA synthesis and viral replication .
Comparison with Similar Compounds
BILD-733 is unique among ribonucleotide reductase inhibitors due to its peptidomimetic structure. Similar compounds include:
Hydroxyurea: A non-peptidomimetic inhibitor of ribonucleotide reductase used in the treatment of certain cancers and sickle cell disease.
Triapine: Another ribonucleotide reductase inhibitor with a different chemical structure, investigated for its potential in cancer therapy.
Gemcitabine: A nucleoside analog that inhibits ribonucleotide reductase and is used as a chemotherapeutic agent.
BILD-733’s uniqueness lies in its specific peptidomimetic design, which allows it to mimic the natural substrate of the enzyme and achieve selective inhibition .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C44H70N6O9 |
---|---|
Molecular Weight |
827.1 g/mol |
IUPAC Name |
1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C44H70N6O9/c1-28(2)34(49(9)32(52)20-19-29-17-11-10-12-18-29)38(55)47-35(43(6,7)8)39(56)46-31(25-33(53)50-23-15-16-24-50)37(54)48-36(44(41(58)59)21-13-14-22-44)40(57)45-30(27-51)26-42(3,4)5/h10-12,17-18,28,30-31,34-36,51H,13-16,19-27H2,1-9H3,(H,45,57)(H,46,56)(H,47,55)(H,48,54)(H,58,59)/t30-,31-,34-,35?,36?/m0/s1 |
InChI Key |
KEQHTXSUCBEFIM-FYILKPIWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C(=O)N[C@@H](CC(=O)N1CCCC1)C(=O)NC(C(=O)N[C@@H](CC(C)(C)C)CO)C2(CCCC2)C(=O)O)C(C)(C)C)N(C)C(=O)CCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(C(=O)NC(CC(=O)N1CCCC1)C(=O)NC(C(=O)NC(CC(C)(C)C)CO)C2(CCCC2)C(=O)O)C(C)(C)C)N(C)C(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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